molecular formula C18H21ClN2O3S B5146640 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-ethylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-ethylglycinamide

Cat. No. B5146640
M. Wt: 380.9 g/mol
InChI Key: IIEDHQXHWSATDW-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-ethylglycinamide, commonly known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CES is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 416.93 g/mol.

Scientific Research Applications

CES has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CES has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In organic synthesis, CES has been used as a reagent for the synthesis of various organic compounds. In material science, CES has been studied for its potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of CES is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. CES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. CES has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CES inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. CES has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro. In vivo studies have shown that CES has anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

CES has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, CES also has some limitations, including its high cost, limited availability, and potential toxicity. Researchers must take caution when handling CES and follow appropriate safety protocols.

Future Directions

There are several future directions for research on CES. One potential direction is the development of new derivatives of CES with improved pharmacological properties. Another direction is the investigation of the mechanism of action of CES in greater detail. Additionally, CES could be studied for its potential applications in other fields, such as material science and environmental science. Overall, CES is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of CES involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dimethylaniline in the presence of triethylamine. The resulting product is then reacted with N-ethylglycine to yield CES. The synthesis of CES is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-4-21(25(23,24)16-8-6-15(19)7-9-16)12-18(22)20-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEDHQXHWSATDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=C(C=C1)C)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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